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molecular formula C10H11ClN2 B8445276 Chloro-3-isopropylpyrrolo[1,2-a]pyrazine

Chloro-3-isopropylpyrrolo[1,2-a]pyrazine

Cat. No. B8445276
M. Wt: 194.66 g/mol
InChI Key: KJZIOCBVVHPJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09169261B2

Procedure details

3-isopropylpyrrolo[1,2-a]pyrazin-1(2H)-one from step b (1.6 g, 4.7 mmol) was combined with POCl3 (20 mL) and stirred at 70° C. for 20 minutes. POCl3 was removed under reduced pressure. The residue was taken up in DCM and washed twice with saturated sodium bicarbonate. Afterward the organic phase was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography (SiO2, 5-10% MTBE/hexanes) to provide chloro-3-isopropylpyrrolo[1,2-a]pyrazine (1.09 g, 62% yield).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[NH:5][C:6](=O)[C:7]2[N:8]([CH:10]=[CH:11][CH:12]=2)[CH:9]=1)([CH3:3])[CH3:2].O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:6]1[C:7]2[N:8]([CH:10]=[CH:11][CH:12]=2)[CH:9]=[C:4]([CH:1]([CH3:3])[CH3:2])[N:5]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)(C)C=1NC(C=2N(C1)C=CC2)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
POCl3 was removed under reduced pressure
WASH
Type
WASH
Details
washed twice with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Afterward the organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (SiO2, 5-10% MTBE/hexanes)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C=2N(C=C(N1)C(C)C)C=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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